

Unraveling Penicitide A: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Penicitide A

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This guide provides an in-depth analysis of the chemical structure and definitive stereochemistry of **Penicitide A**, a marine-derived polyketide natural product. The structural elucidation and stereochemical assignment were conclusively established through its first total synthesis, a critical achievement for further investigation into its biological activities. This document details the key experimental methodologies and presents the corresponding quantitative data that underpin the current structural understanding of **Penicitide A**.

Chemical Structure of Penicitide A

Penicitide A is a polyketide characterized by a linear structure terminating in a δ -lactone ring. The molecule contains five stereocenters, with three hydroxyl groups and two methyl groups.^[1] The final, confirmed structure of **Penicitide A** is depicted below.

 Chemical Structure of Penicitide A

Figure 1. Chemical Structure of **Penicitide A**.

The IUPAC name for the confirmed structure of **Penicitide A** is (3R,5R)-3-hydroxy-5-((2S,4R,6R)-2,4-dimethyl-6-hydroxyundecyl)dihydrofuran-2(3H)-one.

Stereochemical Assignment

The initial isolation of **Penicitide A** left the stereochemistry of the C-10 and C-12 centers undetermined. The total synthesis of **Penicitide A** was instrumental in assigning these unknown stereocenters and also in confirming the absolute configurations of the C-3 and C-5 stereocenters.^[1]

The stereochemical configuration of the five chiral centers was determined to be:

- C-3:R
- C-5:R
- C-10:S
- C-12:R
- C-15:R

This was achieved through a convergent synthetic strategy that allowed for the preparation of various stereoisomers, with the spectroscopic data of the final synthetic product matching that of the natural product.^[1]

Quantitative Spectroscopic Data

The structural elucidation of **Penicitide A** was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data for the synthetic **Penicitide A**, which is consistent with the natural product.

Table 1: ¹H NMR Spectroscopic Data for **Penicitide A** (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	4.35	m	
4a	1.95	m	
4b	1.78	m	
5	4.52	m	
6a	1.65	m	
6b	1.52	m	
7-9, 11, 13-14 (CH ₂ , CH)	1.15-1.45	m	
10	1.58	m	
12	1.68	m	
15	3.78	m	
16 (CH ₃)	1.18	d	6.5
17 (CH ₃)	0.85	d	6.6
18 (CH ₃)	0.88	d	6.8

Table 2: ¹³C NMR Spectroscopic Data for **Penicitide A** (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	175.4
2	42.8
3	68.2
4	39.5
5	77.8
6	36.4
7	25.2
8	36.8
9	27.5
10	33.1
11	43.1
12	31.5
13	40.2
14	29.8
15	68.0
16	23.5
17	19.8
18	17.5

Experimental Protocols

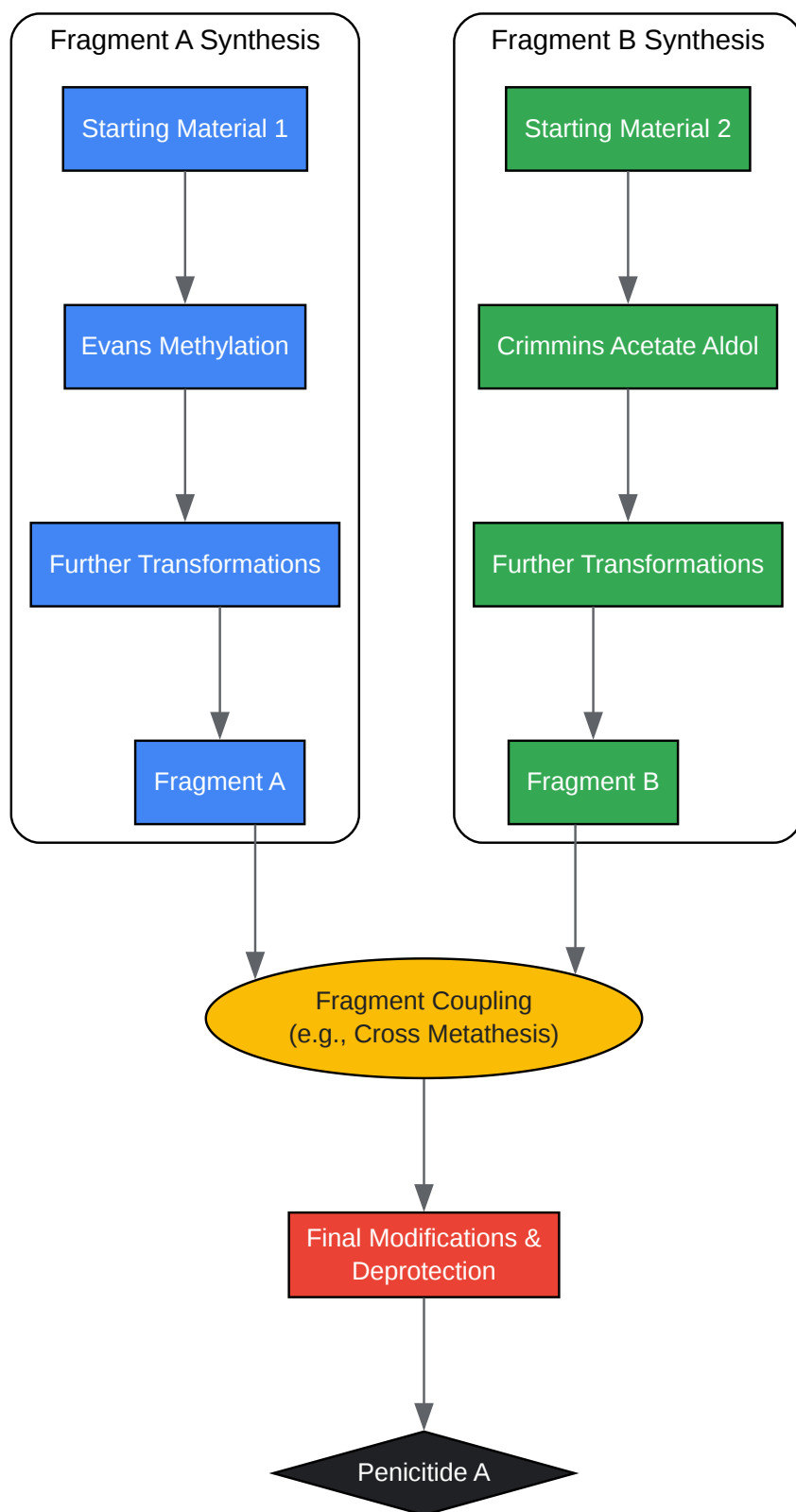
The successful synthesis and stereochemical assignment of **Penicitide A** involved several key chemical reactions and analytical methods.

Total Synthesis Workflow

A convergent approach was employed for the total synthesis of **Penicitide A**. This involved the synthesis of two key fragments, which were then coupled and further elaborated to yield the final natural product. The key reactions included:

- Horner-Wadsworth-Emmons (HWE) Olefination: This reaction was used to form a key carbon-carbon double bond in one of the fragments.
- Evans Methylation: This diastereoselective alkylation was crucial for setting the stereochemistry of the methyl-bearing stereocenters.
- Crimmins Acetate Aldol Reaction: This reaction was employed to construct a key stereocenter bearing a hydroxyl group.

The overall workflow for the synthesis can be visualized as a logical progression of coupling key fragments and subsequent chemical transformations.



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Synthetic workflow for **Penicitide A**.

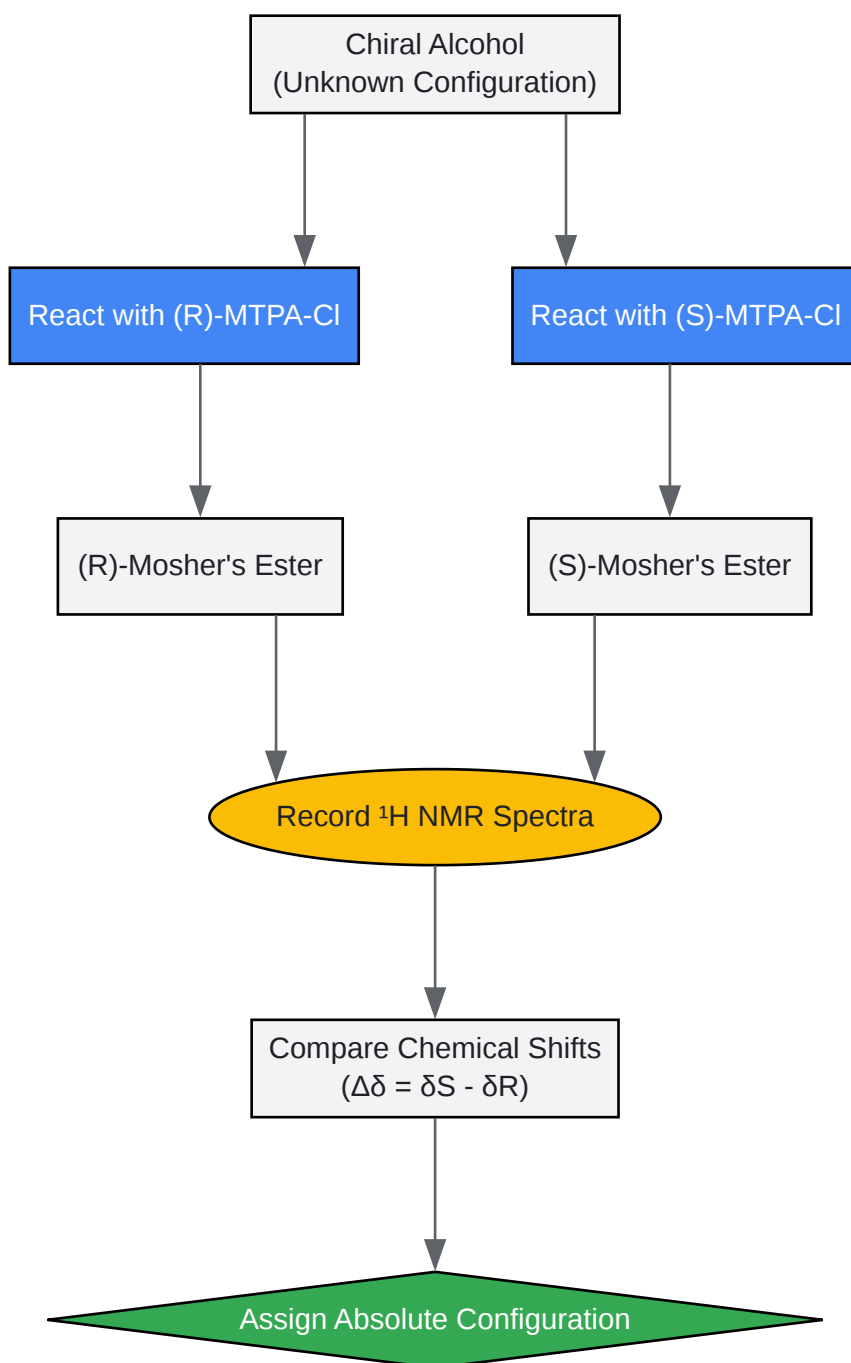
Stereochemical Determination: The Modified Mosher's Ester Method

The absolute stereochemistry of a key secondary alcohol intermediate was determined using the modified Mosher's ester method. This NMR-based technique allows for the assignment of the absolute configuration of chiral alcohols.

Protocol:

- **Esterification:** The chiral alcohol of interest is reacted separately with the (R)- and (S)-enantiomers of α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding diastereomeric Mosher's esters.
- **^1H NMR Analysis:** The ^1H NMR spectra of both diastereomeric esters are recorded.
- **Chemical Shift Comparison:** The chemical shifts of protons located on either side of the newly formed ester linkage are compared between the two spectra.
- **Configuration Assignment:** A systematic difference in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) is observed. Protons on one side of the ester will be shielded (negative $\Delta\delta$), while those on the other side will be deshielded (positive $\Delta\delta$). This pattern allows for the unambiguous assignment of the absolute configuration of the alcohol.

The logical flow of this analytical method is outlined below.



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Mosher's ester analysis workflow.

Conclusion

The total synthesis of **Peniciltide A** has been a pivotal achievement, providing a definitive answer to its complete chemical structure and stereochemistry. This foundational knowledge is

indispensable for the scientific community, particularly for researchers in drug discovery and development who are interested in the biological potential of this marine natural product. The detailed spectroscopic data and experimental protocols provided herein serve as a comprehensive resource for future studies on **Penicitide A** and its analogues.

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References

- 1. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
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